Bms-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

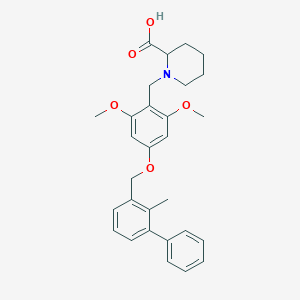

Molecular Formula |

C29H33NO5 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |

InChI |

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32) |

InChI Key |

ZBOYJODMIAUJHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of BMS-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-1 is a small-molecule inhibitor that represents a significant advancement in cancer immunotherapy by targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and methodologies for its preclinical evaluation. This compound primarily functions by binding directly to PD-L1, inducing its dimerization and thereby sterically hindering its interaction with the PD-1 receptor on T cells and other immune cells. This blockade reverses the exhausted phenotype of tumor-infiltrating lymphocytes, restoring their cytotoxic function. A secondary mechanism involves the disruption of PD-L1 glycosylation and its trafficking to the cell surface. This guide includes quantitative data on this compound's activity, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows to support further research and development in this area.

Core Mechanism of Action: Inhibition of the PD-1/PD-L1 Interaction

The primary mechanism of action of this compound is the disruption of the interaction between the PD-1 receptor, expressed on activated T cells, natural killer (NK) cells, and other immune cells, and its ligand, PD-L1, which is often overexpressed on the surface of tumor cells.[1] This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.

Induction of PD-L1 Dimerization

Unlike therapeutic antibodies that typically bind to either PD-1 or PD-L1 to block their interaction, this compound employs a unique mechanism. Structural studies have revealed that this compound and its analogs bind directly to a hydrophobic pocket on the surface of PD-L1.[2] This binding event induces the dimerization of two PD-L1 molecules on the cell surface.[2] The formation of this homodimer sterically occludes the binding site for PD-1, effectively preventing the engagement of the PD-1/PD-L1 signaling axis.

Disruption of PD-L1 Glycosylation and Trafficking

A secondary mechanism of action for some this compound analogs, such as BMS-1166, involves the interference with the post-translational modification of PD-L1. Specifically, these small molecules can partially inhibit the N-glycosylation of PD-L1.[2][3] This incomplete glycosylation hinders the proper folding and trafficking of the PD-L1 protein from the endoplasmic reticulum (ER) to the Golgi apparatus, ultimately reducing its expression on the cell surface.[3]

Downstream Signaling and Cellular Effects

By blocking the PD-1/PD-L1 interaction, this compound effectively removes the "brake" on the anti-tumor immune response. This leads to the restoration of effector functions in exhausted T cells and NK cells within the tumor microenvironment.

Reversal of T-Cell and NK Cell Exhaustion

Chronic antigen stimulation in the tumor microenvironment leads to a state of T-cell and NK cell exhaustion, characterized by reduced proliferation, decreased cytokine production, and impaired cytotoxic activity.[3][4] The engagement of PD-1 by PD-L1 is a key driver of this exhausted state. By inhibiting this interaction, this compound can reverse the exhausted phenotype. This is evidenced by the restoration of the production of key effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and an enhanced capacity to kill tumor cells.[3][5]

Modulation of Intracellular Signaling Pathways

While the primary effect of this compound is at the cell surface, its action has downstream consequences on intracellular signaling pathways that govern T-cell activation and survival. The PD-1 signaling cascade typically involves the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, including kinases involved in the PI3K/AKT and ERK pathways. By blocking PD-1 engagement, this compound is expected to prevent this dephosphorylation, thereby promoting pro-activation signals through these pathways. While direct and sole modulation of PI3K/AKT and ERK pathways by this compound is an area of ongoing research, the inhibition of the PD-1/PD-L1 axis is known to positively influence these pro-survival and pro-proliferative pathways in T-cells.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds.

| Compound | Assay Type | IC50 (nM) | Reference |

| This compound | PD-1/PD-L1 Protein-Protein Interaction | 6-100 | [6] |

| BMS-202 | PD-1/PD-L1 Protein-Protein Interaction | 18 | [1] |

| BMS-1166 | PD-1/PD-L1 Protein-Protein Interaction | 1.4 | [1] |

| BMS-1001 | PD-1/PD-L1 Protein-Protein Interaction | 2.2 | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the mechanism of action of this compound.

In Vitro Cell Viability and Proliferation Assay (MTS Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231.

Materials:

-

MDA-MB-231 cells

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM with 1% FBS. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[6]

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[6]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7]

-

Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

References

- 1. BiTE® Xenograft Protocol [protocols.io]

- 2. broadpharm.com [broadpharm.com]

- 3. Reversing NK cell exhaustion: a novel strategy combining immune checkpoint blockade with drug sensitivity enhancement in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | NK cell exhaustion in the tumor microenvironment [frontiersin.org]

- 5. Reversal of natural killer cell exhaustion by TIM-3 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

The Discovery and Synthesis of BMS-1: A Small Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint represents a significant advancement in cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery and synthesis of BMS-1 (CAS 1675201-83-8), a potent small molecule inhibitor of the PD-1/PD-L1 interaction. This document details the compound's mechanism of action, summarizes its biological activity with quantitative data, outlines key experimental protocols, and provides a plausible synthetic route based on related literature and patent filings.

Introduction: The PD-1/PD-L1 Axis and the Advent of Small Molecule Inhibitors

The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2] Engagement of PD-1 by PD-L1 transduces an inhibitory signal into the T cell, leading to T cell exhaustion and a suppressed anti-tumor immune response.[3][4] The development of monoclonal antibodies that block this interaction has revolutionized cancer treatment.[1] However, small molecule inhibitors offer potential advantages, including oral bioavailability, improved tumor penetration, and more manageable pharmacokinetic profiles.[3]

This compound, also known as PD-1/PD-L1 inhibitor 1, emerged from research efforts at Bristol-Myers Squibb to identify non-peptidic, small molecule inhibitors of this critical protein-protein interaction.[5] Its discovery, detailed in patent literature, represents a key milestone in the field.[5]

Discovery and Mechanism of Action

Discovery

This compound was identified as a potent inhibitor of the PD-1/PD-L1 interaction through high-throughput screening campaigns, likely employing techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[6] The discovery is associated with Chinese patent CN105705489A, which describes a series of (2-methyl-3-biphenylyl)methanol derivatives.

Chemical Structure

The full chemical name for this compound is (2S)-1-[[2,6-dimethoxy-4-[(2-methyl[1,1'-biphenyl]-3-yl)methoxy]phenyl]methyl]-2-piperidinecarboxylic acid.[7] Its chemical formula is C29H33NO5, and it has a molecular weight of 475.6 g/mol .[7]

Mechanism of Action

This compound functions by directly binding to PD-L1 and inducing its dimerization.[6] This dimerization of PD-L1 sterically hinders its interaction with the PD-1 receptor on T cells, thereby blocking the inhibitory signal. This blockade restores T cell function, including proliferation, cytokine production, and cytolytic activity against tumor cells.[3][8]

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line / System | Endpoint | Value | Reference(s) |

| PD-1/PD-L1 Interaction Assay (TR-FRET) | Recombinant Proteins | IC50 | 6 nM | [8] |

| PD-1/PD-L1 Interaction Assay (TR-FRET) | Recombinant Proteins | IC50 | 6-100 nM | [7][9] |

| Cell Viability | Triple-Negative Breast Cancer (TNBC) cells | Reduced cell viability | Observed at lower concentrations | [8] |

| ERK Activation | MDA-MB-231, MCF7 | Increased ERK phosphorylation | - | [8] |

| IL-8 Expression (with ERK1/2 inhibitor) | MDA-MB-231, HCC1806 | Significant increase | - | [8] |

| IL-8 Expression | MDA-MB-231 | Potent downregulation | - | [8] |

Table 2: In Vivo Activity of this compound

| Animal Model | Tumor Type | Dosage and Administration | Key Findings | Reference(s) |

| Male specific pathogen-free BALB/c mice | Hepatic metastatic colorectal cancer (CRC) model | 100 µg, i.p. (in combination with Jiedu Sangen Decoction) | Inhibits and reverses epithelial-mesenchymal transition (EMT) via PI3K/AKT signaling pathway | [8] |

Synthesis of this compound

While the exact, step-by-step synthesis protocol from the patent is not publicly translated, a plausible synthetic route can be constructed based on known organic chemistry reactions and related literature. The synthesis likely involves three key stages: formation of the biphenyl core, introduction of the benzylic ether linkage, and finally, the incorporation of the piperidinecarboxylic acid moiety.

Plausible Synthetic Scheme

A potential retrosynthetic analysis suggests the disconnection at the benzylic amine and the biphenyl bond. The synthesis would therefore involve a Suzuki coupling to form the biphenyl structure, followed by functional group manipulations to install the benzylic ether, and finally a reductive amination to introduce the piperidine ring.

Key Synthetic Steps

Step 1: Suzuki Coupling to form the Biphenyl Core

The synthesis would likely commence with a Suzuki coupling reaction between 3-bromo-2-methylaniline and phenylboronic acid. This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.[10]

Step 2: Formation of (2-methyl-[1,1'-biphenyl]-3-yl)methanol

The resulting 2-methyl-[1,1'-biphenyl]-3-amine would then be converted to the corresponding bromide via a Sandmeyer reaction, followed by formation of a Grignard reagent and reaction with formaldehyde, or alternatively, conversion to the corresponding aldehyde followed by reduction to afford (2-methyl-[1,1'-biphenyl]-3-yl)methanol.

Step 3: Synthesis of the Aldehyde Intermediate

The alcohol from Step 2 would be coupled with a suitably protected dihydroxybenzaldehyde derivative via a Williamson ether synthesis.

Step 4: Reductive Amination

The final key step involves the reductive amination of the aldehyde intermediate with (S)-piperidine-2-carboxylic acid. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[11] This step introduces the chiral piperidine moiety to yield this compound.

Experimental Protocols

PD-1/PD-L1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the inhibition of the PD-1 and PD-L1 interaction in a high-throughput format.

-

Materials: Europium-labeled human PD-1 (donor), dye-labeled acceptor, biotinylated human PD-L1, streptavidin-labeled ULight, and a TR-FRET enabled microplate reader.[5][9]

-

Protocol:

-

A master mix of europium-labeled PD-1 and dye-labeled acceptor is prepared in an appropriate assay buffer.

-

Serial dilutions of this compound (or other test compounds) are added to the wells of a microtiter plate.

-

The master mix is added to all wells.

-

The reaction is initiated by the addition of biotinylated PD-L1.

-

The plate is incubated for a specified time (e.g., 2 hours) at room temperature.[12]

-

The fluorescence is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

The TR-FRET ratio (665 nm / 620 nm) is calculated, and IC50 values are determined from the dose-response curves.[9]

-

Cell-Based Assays

-

Cell Proliferation Assay (MTS Assay):

-

Cancer cell lines (e.g., MDA-MB-231, HCC1937) are seeded in 96-well plates.[8]

-

After 24 hours, cells are treated with various concentrations of this compound, alone or in combination with other inhibitors.[8]

-

Following a 72-hour incubation, MTS reagent is added to each well.[8]

-

The absorbance is measured at 490 nm to determine cell viability.[8]

-

-

Western Blotting for Signaling Pathway Analysis:

-

Cells are treated with this compound for the desired time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, PD-L1).

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

In Vivo Efficacy Studies

-

Animal Model: BALB/c mice with induced hepatic metastatic colorectal cancer.[8]

-

Treatment: this compound is administered intraperitoneally (i.p.) at a specified dose (e.g., 100 µg).[8]

-

Endpoints: Tumor growth is monitored over time. At the end of the study, tumors are excised, and tissues can be analyzed for biomarkers of interest (e.g., markers of EMT, immune cell infiltration) by immunohistochemistry or Western blotting.[8]

Visualizations

Signaling Pathway

Caption: PD-1/PD-L1 signaling pathway and the inhibitory effect of this compound.

Experimental Workflow: TR-FRET Assay

Caption: Workflow for the PD-1/PD-L1 TR-FRET inhibition assay.

Logical Relationship: Mechanism of Action

Caption: Logical flow of the mechanism of action of this compound.

Conclusion

This compound is a pioneering example of a small molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint. Its discovery has paved the way for the development of a new class of orally bioavailable immunotherapies. This technical guide provides a foundational understanding of its discovery, synthesis, and biological activity, serving as a valuable resource for researchers in the field of drug development and immuno-oncology. Further research and clinical investigation will continue to elucidate the full therapeutic potential of this compound and related small molecule inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A new route to trans-2,6-disubstituted piperidine-related alkaloids using a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. download.uni-mainz.de [download.uni-mainz.de]

- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Bms-1 Target Identification and Validation

Introduction

The term "Bms-1" can refer to two distinct biological entities: a small molecule inhibitor of the PD-1/PD-L1 pathway, critical in cancer immunotherapy, and BMS1, a ribosome biogenesis factor essential for cellular function. This guide provides a comprehensive technical overview of the target identification and validation for both, tailored for researchers, scientists, and drug development professionals.

Section 1: this compound, the Small Molecule Inhibitor of PD-1/PD-L1

This compound is a small-molecule inhibitor that disrupts the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1).[1][2] This interaction is a critical immune checkpoint that tumors often exploit to evade the immune system. By blocking this interaction, this compound can restore the anti-tumor immune response.

Target Identification

The primary molecular target of this compound has been identified as PD-L1 . Unlike traditional inhibitors that target enzymatic active sites, this compound acts on a protein-protein interaction surface.

Mechanism of Action: this compound binds directly to PD-L1, inducing its dimerization.[3] This dimerization occludes the binding site for PD-1, thereby preventing the formation of the PD-1/PD-L1 complex and inhibiting the downstream signaling that leads to T-cell exhaustion.[3]

Target Validation

Validation of PD-L1 as the target of this compound involves a series of biophysical, biochemical, and cell-based assays.

Quantitative Data Summary

| Parameter | Value | Assay Type | Reference |

| IC50 | 6 nM - 100 nM | PD-1/PD-L1 Interaction Assay | [1][2] |

| EC50 | 253 nM | T-cell Activation Assay | [4] |

| Thermal Shift (ΔTm) | +13°C (with BMS-202, a related compound) | Thermal Shift Assay | [3] |

Experimental Protocols

1. PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

-

Objective: To quantify the inhibitory effect of this compound on the PD-1/PD-L1 interaction.

-

Methodology:

-

Recombinant human PD-1 and PD-L1 proteins are used. PD-1 is typically tagged with a donor fluorophore (e.g., Europium cryptate) and PD-L1 with an acceptor fluorophore (e.g., d2).

-

In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the fluorophores into proximity, resulting in a FRET signal upon excitation.

-

This compound is serially diluted and incubated with the proteins.

-

The HTRF signal is measured. A decrease in the signal indicates inhibition of the interaction.

-

The IC50 value is calculated from the dose-response curve.

-

2. T-Cell Activation Assay

-

Objective: To assess the functional effect of this compound on T-cell activity.

-

Methodology:

-

Jurkat T-cells, engineered to express a luciferase reporter gene under the control of the NFAT response element, are co-cultured with antigen-presenting cells (APCs) expressing PD-L1.

-

T-cell activation is initiated by stimulating the T-cell receptor (TCR), for example, with an anti-CD3 antibody.

-

In the presence of PD-L1, T-cell activation is suppressed.

-

This compound is added to the co-culture at various concentrations.

-

By inhibiting the PD-1/PD-L1 interaction, this compound should restore T-cell activation, leading to an increase in luciferase expression.

-

Luciferase activity is measured, and the EC50 value is determined.[4]

-

3. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

-

Objective: To confirm the direct binding of this compound to PD-L1.

-

Methodology:

-

Recombinant PD-L1 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

-

The mixture is heated in a real-time PCR machine, and fluorescence is monitored. As the protein unfolds, the dye binds, and fluorescence increases. The melting temperature (Tm) is the point of maximum change.

-

The experiment is repeated in the presence of this compound.

-

If this compound binds to and stabilizes PD-L1, the Tm will increase. The magnitude of this thermal shift is indicative of binding affinity.[3]

-

4. Size Exclusion Chromatography (SEC)

-

Objective: To demonstrate that this compound induces dimerization of PD-L1 in solution.[3]

-

Methodology:

-

A solution of monomeric PD-L1 is analyzed by SEC to determine its elution profile.

-

PD-L1 is incubated with this compound and then analyzed by SEC.

-

A shift in the elution profile towards a higher molecular weight, corresponding to a dimer, indicates that the compound induces dimerization.[3]

-

Visualizations

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

References

The Biological Function of Bms1: A Core Component of Ribosome Biogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bms1 (Ribosome biogenesis protein BMS1 homolog) is a highly conserved GTPase essential for the maturation of the 40S ribosomal subunit in eukaryotes. This technical guide provides a comprehensive overview of the core biological functions of Bms1, with a focus on its molecular mechanisms, interaction partners, and role in cellular processes. Detailed experimental protocols for studying Bms1 function are provided, along with a structured presentation of key data. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex processes involving Bms1.

Introduction

Ribosome biogenesis is a fundamental and intricate process requiring the coordinated action of a vast number of accessory factors. Bms1 is a key player in the early stages of this pathway, specifically in the processing of the pre-ribosomal RNA (pre-rRNA) that forms the scaffold of the small ribosomal subunit. As a member of the G-protein superfamily, Bms1 utilizes the energy from GTP hydrolysis to drive conformational changes and regulate protein-protein interactions within the nascent ribosome, known as the small subunit (SSU) processome.[1][2] Dysregulation of Bms1 function has been linked to developmental defects and human diseases, such as aplasia cutis congenita, highlighting its critical role in cellular homeostasis.

Core Biological Functions of Bms1

Role in 40S Ribosome Biogenesis

The primary function of Bms1 is its indispensable role in the biogenesis of the 40S ribosomal subunit. It is a core component of the SSU processome, a large ribonucleoprotein complex responsible for the early processing of the 35S pre-rRNA in yeast (47S in humans).[1] Bms1 is crucial for the endonucleolytic cleavages at sites A0, A1, and A2 within the pre-rRNA, which are necessary to separate the mature 18S rRNA sequence from the transcribed spacer regions.[2]

GTPase Activity and Molecular Switch Function

Bms1 possesses a conserved G-domain that binds and hydrolyzes GTP. This GTPase activity is fundamental to its function as a molecular switch.[3] In its GTP-bound state, Bms1 undergoes a conformational change that allows it to bind to its primary interaction partner, Rcl1.[3] GTP hydrolysis to GDP is thought to trigger a subsequent conformational change, leading to the release of Rcl1 and other associated factors within the pre-ribosome, thereby driving the maturation process forward.

Interaction with Rcl1 and its Delivery to the Pre-Ribosome

Bms1 forms a stable complex with Rcl1, a protein implicated in the endonucleolytic cleavage of pre-rRNA. Bms1 is responsible for the nuclear import of Rcl1 and its delivery to the SSU processome in a GTP-dependent manner.[3] The interaction between Bms1 and Rcl1 is essential for the stability and function of Rcl1.[1][2]

Involvement in Cell Cycle and DNA Replication

Recent studies have suggested a role for Bms1 beyond ribosome biogenesis, linking it to the regulation of the cell cycle and DNA replication. In zebrafish, loss-of-function mutations in the Bms1 ortholog, bms1l, lead to an S-phase arrest in hepatocytes.[1] It has been proposed that Bms1 may help to resolve conflicts between rDNA transcription and replication by displacing the transcription termination factor Ttf1 from replication fork barriers in a GTP-dependent manner.

Quantitative Data

While the functional aspects of Bms1 are well-documented, specific quantitative data on its biochemical properties are not extensively reported in the readily available literature. The following tables are structured to present such data and can be populated as more research becomes available.

Table 1: Bms1-Rcl1 Interaction Affinity

| Interacting Partners | Method | Dissociation Constant (Kd) | Reference |

| Bms1 - Rcl1 | Surface Plasmon Resonance (SPR) | Value not reported | |

| Bms1-GTP - Rcl1 | Isothermal Titration Calorimetry (ITC) | Value not reported |

Table 2: Bms1 GTPase Activity Kinetics

| Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference |

| GTP | Value not reported | Value not reported | Value not reported |

Table 3: Quantification of pre-rRNA Processing Defects upon Bms1 Depletion

| pre-rRNA Species | Fold Change (Bms1 depleted vs. Wild-type) | Method | Reference |

| 35S pre-rRNA | Value not reported | Northern Blotting / qRT-PCR | |

| 23S pre-rRNA | Value not reported | Northern Blotting / qRT-PCR | |

| 20S pre-rRNA | Value not reported | Northern Blotting / qRT-PCR |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involving Bms1.

Caption: Bms1-mediated delivery of Rcl1 to the SSU processome.

Caption: Proposed role of Bms1 in resolving rDNA transcription-replication conflicts.

Experimental Protocols

In Vitro GTPase Activity Assay for Bms1

This protocol describes a colorimetric assay to measure the GTPase activity of purified Bms1 by detecting the amount of inorganic phosphate (Pi) released.

Materials:

-

Purified Bms1 protein

-

GTPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

GTP stock solution (10 mM)

-

Malachite green-based phosphate detection reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of purified Bms1 protein in GTPase assay buffer.

-

Add a constant volume of each Bms1 dilution to the wells of a 96-well plate. Include a no-enzyme control.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and detect the released phosphate by adding the malachite green reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi released.

-

Calculate the specific activity of Bms1 (mol Pi released/min/mg protein).

Caption: Workflow for an in vitro GTPase activity assay.

Northern Blot Analysis of pre-rRNA Processing

This protocol is for detecting and quantifying pre-rRNA processing intermediates in yeast cells with conditionally depleted Bms1.

Materials:

-

Yeast strain with Bms1 under a regulatable promoter (e.g., GAL promoter)

-

Yeast growth media (e.g., YPGal for expression, YPD for repression)

-

Total RNA extraction kit

-

Agarose-formaldehyde gel electrophoresis system

-

Nylon membrane

-

UV crosslinker

-

Hybridization oven

-

Radioactively or non-radioactively labeled DNA probes specific for different regions of the pre-rRNA (e.g., 5' ETS, ITS1, ITS2)

-

Hybridization buffer

-

Wash buffers

-

Phosphorimager or chemiluminescence detection system

Procedure:

-

Grow the conditional Bms1 yeast strain in permissive medium (e.g., YPGal).

-

Deplete Bms1 by shifting the cells to restrictive medium (e.g., YPD) and collect samples at different time points.

-

Extract total RNA from the collected yeast cells.

-

Separate the RNA by size using denaturing agarose-formaldehyde gel electrophoresis.

-

Transfer the RNA to a nylon membrane and immobilize by UV crosslinking.

-

Pre-hybridize the membrane in hybridization buffer.

-

Hybridize the membrane with a labeled probe specific for a pre-rRNA region of interest.

-

Wash the membrane to remove unbound probe.

-

Detect the signal using a phosphorimager or chemiluminescence imager.

-

Quantify the band intensities and normalize to a loading control (e.g., mature rRNA or a housekeeping gene).

Tandem Affinity Purification (TAP) of Bms1-Associated Complexes

This protocol describes the purification of Bms1 and its interacting partners from yeast cells for subsequent analysis by mass spectrometry.

Materials:

-

Yeast strain expressing a C-terminally TAP-tagged Bms1

-

Yeast lysis buffer

-

Glass beads or a high-pressure homogenizer

-

IgG-sepharose beads

-

TEV protease

-

Calmodulin-binding buffer

-

Calmodulin-sepharose beads

-

Elution buffer (containing EGTA)

-

SDS-PAGE and silver staining reagents

-

Mass spectrometer

Procedure:

-

Grow a large culture of the yeast strain expressing Bms1-TAP.

-

Harvest the cells and lyse them mechanically (e.g., with glass beads) in lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the lysate with IgG-sepharose beads to capture the Bms1-TAP protein complex.

-

Wash the beads extensively.

-

Elute the complex from the IgG beads by cleaving the tag with TEV protease.

-

Incubate the eluate with calmodulin-sepharose beads in the presence of calcium.

-

Wash the calmodulin beads.

-

Elute the final Bms1-containing complex with a buffer containing a calcium chelator (EGTA).

-

Analyze the purified complexes by SDS-PAGE and silver staining, and identify the components by mass spectrometry.

Conclusion

Bms1 is a multifaceted GTPase that plays a central role in the early stages of ribosome biogenesis. Its function as a molecular switch, regulated by GTP binding and hydrolysis, is critical for the proper assembly of the SSU processome and the processing of pre-rRNA. The intricate interplay between Bms1 and its partners, particularly Rcl1, underscores the dynamic nature of ribosome synthesis. Further research into the quantitative aspects of Bms1's biochemical activities and its potential roles in other cellular processes will undoubtedly provide deeper insights into the complex network that governs cell growth and proliferation. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the functions of this essential protein.

References

The In Vitro Activity of BMS-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of BMS-1, a small molecule inhibitor of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the underlying signaling pathways and experimental workflows.

Core Quantitative Data

The in vitro potency of this compound has been characterized across various biochemical and cell-based assays. The following table summarizes the key quantitative metrics reported in the literature.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 | 6 nM | PD-1/PD-L1 Interaction Assay | Biochemical | [1] |

| IC50 | 6 - 100 nM | PD-1/PD-L1 Protein/Protein Interaction | Biochemical | [2][3] |

| EC50 | 253 nM | T-cell Activation Assay | Jurkat E6-1 cells | [4] |

Mechanism of Action and Signaling Pathways

This compound functions by directly binding to PD-L1, which induces its dimerization and subsequently blocks its interaction with the PD-1 receptor.[5] This disruption of the PD-1/PD-L1 axis alleviates the inhibitory signal on T-cells, thereby restoring their cytotoxic activity against tumor cells.[2][4]

The binding of PD-1 to PD-L1 typically leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates downstream signaling molecules in the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K. By inhibiting the initial PD-1/PD-L1 interaction, this compound prevents this dephosphorylation cascade, allowing for the sustained activation of pro-inflammatory and cytotoxic signaling pathways.

Downstream of the PD-1/PD-L1 axis, this compound has been shown to influence other critical signaling pathways within cancer cells. For instance, in triple-negative breast cancer (TNBC) cell lines, this compound treatment can lead to the activation of the ERK pathway.[1] Furthermore, in combination with Jiedu Sangen Decoction (JSD), this compound has been observed to inhibit the epithelial-mesenchymal transition (EMT) through the PI3K/AKT signaling pathway.[1]

Below are diagrams illustrating the core mechanism of action of this compound and its influence on downstream signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the protocols for key experiments used to characterize the activity of this compound.

PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This biochemical assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1 proteins.

Materials:

-

Recombinant human PD-1 protein (e.g., tagged with GST)

-

Recombinant human PD-L1 protein (e.g., tagged with 6xHis)

-

Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate)

-

Anti-6xHis antibody labeled with a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add the recombinant PD-1 and PD-L1 proteins to the wells.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for protein-protein interaction.

-

Add the HTRF detection antibodies (anti-GST-Europium and anti-6xHis-d2).

-

Incubate the plate for another specified time (e.g., 2-4 hours) at room temperature, protected from light.

-

Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF plate reader.

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability/Proliferation Assay (MTS Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a compound.[1]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF7, HCC1806)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test medium (e.g., DMEM with 1% FBS)

-

This compound

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed 1,000-2,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in the test medium.

-

Remove the complete medium from the wells and add the this compound dilutions in triplicate.

-

Incubate the cells for 72 hours.

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the this compound concentration to determine the concentration at which cell viability is reduced by half.

The following diagram illustrates a typical workflow for an in vitro cell-based assay.

References

A Technical Guide to the Preclinical Evaluation of Bms-1, a PD-1/PD-L1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data available for Bms-1, a small-molecule inhibitor targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint. The information presented herein is intended to serve as a technical resource, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating the compound's mechanism of action and relevant biological pathways.

Core Mechanism of Action

This compound is a small-molecule inhibitor of the PD-1/PD-L1 protein-protein interaction, with a reported half-maximal inhibitory concentration (IC₅₀) ranging from 6 to 100 nM.[1] A specific in vitro study identified its IC₅₀ as 6 nM.[2] The primary mechanism involves this compound binding directly to PD-L1, which induces its dimerization.[3] This dimerization occludes the binding site for the PD-1 receptor on immune cells, such as T-cells.[3] By preventing the PD-1/PD-L1 interaction, this compound effectively disrupts the signaling cascade that leads to immune cell exhaustion and restores the cytotoxic activity of immune cells against tumors.[1] This "checkpoint blockade" is a validated therapeutic strategy in immuno-oncology.[1]

In Vitro Preclinical Data

A series of in vitro experiments have characterized the cellular effects of this compound across various cell lines, confirming its biological activity and elucidating its impact on cancer and immune cells.

The following table summarizes the key quantitative findings from cell-based assays.

| Parameter | Value | Cell Line(s) | Assay Type | Notes | Source |

| PD-1/PD-L1 Inhibition | IC₅₀: 6 nM | - | Biochemical Assay | Direct measure of binding inhibition. | [2] |

| PD-1/PD-L1 Inhibition | IC₅₀: 6 - 100 nM | - | Biochemical Assay | General range reported. | [1] |

| Cell Viability | Half-reduced | TNBC Cells | MTS Assay | Effective at lower concentrations. | [2] |

| Cytotoxicity Restoration | Reversed ↓ in cytotoxicity | NK92 & HepG2 co-culture | Cytotoxicity Assay | This compound (1 µM) restored NK cell killing of HepG2 cells. | [1] |

| Protein Expression | ↓ PD-L1 Detection | Muscle Stem Cells (MuSC) | Western Blot | 1 µM this compound competed with the detection antibody. | [4] |

| Signaling | ERK Activation | MDA-MB-231, MCF7 | Not Specified | - | [2] |

| Cytokine Expression | ↑ IL-8 | MDA-MB-231, HCC1806 | Not Specified | Occurred with ERK1/2 inhibitor combination. | [2] |

| Cytokine Expression | ↓ IL-8 | MDA-MB-231 | Not Specified | - | [2] |

2.2.1 Cell Proliferation (MTS) Assay [2]

-

Cell Seeding: 1,000 to 2,000 cells were plated in 100 µL of medium per well in 96-well plates.

-

Incubation: Cells were allowed to adhere for 24 hours.

-

Treatment: this compound, alone or in combination with an ERK1/2 inhibitor, was diluted in test medium (DMEM with 1% fetal bovine serum) and added to the wells in triplicate.

-

Duration: Cells were treated for 72 hours.

-

Readout: Cell proliferation was quantified using an MTS-based reagent.

2.2.2 Cell Cytotoxicity Assay [1]

-

Cell Lines: Natural Killer (NK) cells and HepG2 liver cancer cells were used in a co-culture system.

-

Condition: Dexamethasone was used to induce PD-1 expression on NK92 cells, leading to decreased cytotoxicity.

-

Treatment: The co-culture was treated with 1 µM this compound.

-

Duration: The incubation period was 3 days.

-

Endpoint: The ability of this compound to disturb the PD-1/PD-L1 interaction and restore the cytotoxic function of NK cells against HepG2 cells was measured.

2.2.3 Western Blot Analysis [4]

-

Objective: To measure relative PD-L1 protein expression.

-

Treatment: Muscle stem cells were treated with 1 µM this compound for 72 hours.

-

Procedure: Standard western blotting protocols were followed.

-

Normalization: PD-L1 protein levels were normalized to β-actin as a loading control.

-

Result Interpretation: A decrease in the detected PD-L1 signal was interpreted as this compound competing with the anti-PD-L1 antibody for binding.

In Vivo Preclinical Data

This compound has been evaluated in several animal models to assess its systemic activity, efficacy, and impact on the tumor microenvironment.

| Species | Model | Dose & Route | Key Findings | Source |

| Mouse | Tumor model (mVEGF165b + MUC1) | 100 µL of 500 µg/mL solution, i.p. | Significantly increased survival rates and retarded tumor growth. | [1] |

| Mouse | Hepatic metastatic colorectal cancer | 100 µg, i.p. | In combination with Jiedu Sangen Decoction, inhibited EMT via PI3K/AKT pathway. | [2] |

| Mouse | Muscle Stem Cell (MuSC) allograft | 1 µM this compound mixed with cells prior to injection | Increased infiltration of CD4⁺ and CD8⁺ T-cells into the injection site. | [4] |

| Rat (Sprague-Dawley) | Neuropathic pain model | 50 µg or 100 µg, Intrathecal | Reduced the expression of PD-L1 in neurons and decreased SHP-1 expression in dorsal root ganglia. | [1] |

The in vivo studies demonstrate that this compound can modulate immune responses and pathological signaling in a systemic setting. For instance, in a muscle stem cell transplant study, the co-administration of this compound with the cells was hypothesized to block local immune suppression and enhance T-cell infiltration, a marker of a productive anti-graft immune response.

Toxicology and Safety

Detailed preclinical toxicology reports for this compound are not extensively covered in the reviewed literature. As with any therapeutic agent, a full toxicology assessment, including dose-range finding, repeat-dose toxicity, and safety pharmacology studies, would be required for further development.

Summary and Future Directions

The preclinical data for this compound strongly support its role as a viable small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint.

-

In Vitro: this compound demonstrates potent, low-nanomolar inhibition of the PD-1/PD-L1 interaction. It effectively restores immune cell function and can impact cancer cell viability and signaling.

-

In Vivo: The compound shows efficacy in mouse tumor models, increasing survival and inhibiting tumor growth. It successfully modulates the immune microenvironment by increasing T-cell infiltration and affects downstream signaling targets like SHP-1.

Further preclinical development should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, formal toxicology studies, and evaluation in a broader range of syngeneic and humanized mouse models to optimize dosing schedules and explore combination therapy strategies.

References

This guide provides a comprehensive overview of BMS-1 and its related analogs, a series of small-molecule inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway. This pathway is a critical immune checkpoint that is often exploited by cancer cells to evade immune surveillance. The development of small-molecule inhibitors against this pathway represents a promising therapeutic strategy in immuno-oncology.

This document is intended for researchers, scientists, and drug development professionals interested in the core aspects of these compounds, including their mechanism of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Core Concepts: The PD-1/PD-L1 Pathway

The interaction between the PD-1 receptor, expressed on the surface of activated T cells, and its ligand, PD-L1, expressed on various cells including many cancer cells, delivers an inhibitory signal to the T cell.[1][2] This "don't eat me" signal suppresses T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing tumor cells to escape immune destruction.[3][4] Small-molecule inhibitors like this compound and its analogs function by physically blocking the PD-1/PD-L1 protein-protein interaction, thus restoring the anti-tumor immune response.[5][6]

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound and several of its related compounds. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key metrics for evaluating the potency of these inhibitors. IC50 represents the concentration of an inhibitor required to reduce a biological process by 50%, while EC50 is the concentration that produces 50% of the maximum possible effect.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | PD-1/PD-L1 Interaction | HTRF Binding Assay | 6 - 100 | [5][7][8][9] |

| BMS-202 | PD-1/PD-L1 Interaction | Not Specified | 18 | [7] |

| BMS-8 | PD-1/PD-L1 Interaction | Not Specified | Not Specified | [6] |

| BMS-1166 | PD-1/PD-L1 Interaction | Not Specified | Not Specified | [10] |

| Compound | Target/Activity | Assay Type | EC50 (nM) | Reference |

| BMS-1001 | PD-1/PD-L1 Interaction | Cell-free assay | 253 | [10] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound and its analogs is the disruption of the PD-1/PD-L1 interaction. Some of these small molecules, such as BMS-202 and BMS-8, have been shown to induce the dimerization of PD-L1, which sterically hinders its binding to PD-1.[6] By blocking this interaction, these inhibitors effectively "release the brakes" on the immune system, allowing T cells to recognize and attack cancer cells.

Beyond the direct inhibition of the PD-1/PD-L1 axis, some downstream effects have been observed. For instance, BMS-202 has been shown to suppress the proliferation, migration, and extracellular matrix deposition of fibroblasts from hypertrophic scars, potentially through the regulation of the ERK and TGFβ1/Smad signaling pathways.[11]

Figure 1: Simplified signaling pathway of PD-1/PD-L1 and the mechanism of action of this compound.

Experimental Protocols

The evaluation of this compound and its analogs involves a variety of in vitro and in vivo assays. Below are generalized methodologies for key experiments.

1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is commonly used to measure the direct binding interaction between PD-1 and PD-L1 and the ability of inhibitor compounds to disrupt this interaction.[9]

-

Principle: HTRF is a proximity-based assay that relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (like XL665 or d2). When a tagged PD-1 and a tagged PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.[12][13][14]

-

General Protocol:

-

Recombinant, tagged human PD-1 (e.g., with a 6xHis tag) and PD-L1 (e.g., with a Fc tag) are used.

-

An anti-tag antibody conjugated to the HTRF donor (e.g., anti-6xHis-Europium) and another anti-tag antibody conjugated to the HTRF acceptor (e.g., anti-Fc-XL665) are utilized.

-

The proteins, antibodies, and varying concentrations of the test compound (e.g., this compound) are incubated together in a microplate.

-

After incubation, the fluorescence is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The HTRF ratio (acceptor signal / donor signal) is calculated, and IC50 values are determined from the dose-response curves.

-

Figure 2: General workflow for an HTRF-based PD-1/PD-L1 binding assay.

2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Assay

Similar to HTRF, AlphaLISA is another proximity-based assay technology used for screening and characterizing inhibitors of protein-protein interactions.

-

Principle: This bead-based assay utilizes donor and acceptor beads that are brought into proximity when the target proteins they are bound to interact. Upon laser excitation of the donor bead, singlet oxygen is generated, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal.[15][16][17]

-

General Protocol:

-

Biotinylated PD-1 and another tagged PD-L1 (e.g., GST-tagged) are used.

-

Streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads (e.g., anti-GST) are employed.

-

The proteins, beads, and test compounds are incubated together.

-

The plate is read on an AlphaLISA-compatible reader. A decrease in signal indicates inhibition of the PD-1/PD-L1 interaction.

-

3. Cell-Based Assays

Cell-based assays are crucial for evaluating the functional effects of the inhibitors in a more physiologically relevant context.[18]

-

T-Cell Activation/Co-culture Assays:

-

Principle: These assays measure the ability of the inhibitors to restore T-cell function that has been suppressed by PD-L1-expressing cells.

-

General Protocol:

-

PD-L1 expressing cancer cells are co-cultured with PD-1 expressing T cells (e.g., Jurkat T cells engineered to express PD-1 and a luciferase reporter downstream of an NFAT response element, or primary T cells).

-

The co-culture is treated with varying concentrations of the test compound.

-

T-cell activation is assessed by measuring markers such as cytokine production (e.g., IL-2, IFN-γ) by ELISA or other immunoassays, or by measuring the activity of a reporter gene (e.g., luciferase).[10] An increase in T-cell activation indicates that the inhibitor is effective.

-

-

-

Cell Proliferation (MTS) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It can be used to assess the cytotoxic or cytostatic effects of the compounds on cancer cells or the proliferation of T cells.[19]

-

General Protocol:

-

Cells (e.g., cancer cell lines or T cells) are seeded in a 96-well plate.

-

The cells are treated with the test compound for a specified period (e.g., 72 hours).

-

The MTS reagent is added to the wells and incubated.

-

The absorbance is read on a microplate reader. A decrease in absorbance indicates reduced cell viability/proliferation.

-

-

Figure 3: General workflow for a T-cell activation co-culture assay.

Synthesis of this compound Related Compounds

The synthesis of this compound and its analogs often involves multi-step organic synthesis. While detailed, step-by-step synthetic protocols are typically proprietary, the general approaches can be found in the patent literature and scientific publications. For example, the synthesis of macrocyclic peptide inhibitors of PD-L1, such as BMS-986189 and BMS-986238, involves solid-phase peptide synthesis followed by macrocyclization.[20][21] The synthesis of small-molecule inhibitors often involves coupling reactions to build the core scaffold, followed by modifications to introduce various functional groups that optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound and its related analogs represent a significant advancement in the development of small-molecule immuno-oncology therapeutics. Their ability to potently and specifically inhibit the PD-1/PD-L1 interaction offers a promising alternative or complementary approach to antibody-based therapies. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug developers working in this exciting field. Further research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical efficacy and safety profiles.

References

- 1. m.youtube.com [m.youtube.com]

- 2. PD-1 and PD-L1 Inhibitors Clinical Landscape, Key Companies, Therapeutic Evaluation, Treatment Approaches, and Pipeline Insights | Hoffmann-La Roche, PTC Therapeutics, Annexon, Alnylam Pharmaceuticals [barchart.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. This compound (PD1/PD-L1 inhibitor 1) | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. glpbio.com [glpbio.com]

- 10. selleckchem.com [selleckchem.com]

- 11. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 16. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. bioagilytix.com [bioagilytix.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Process Development of a Macrocyclic Peptide Inhibitor of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of BMS-986238, a second-generation macrocyclic peptide inhibitor of programmed death-ligand 1 (PD-L1). - American Chemical Society [acs.digitellinc.com]

Unveiling BMS-1: A Small-Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint

A Technical Review for Drug Development Professionals

Introduction

BMS-1 is a small-molecule inhibitor that targets the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical immune checkpoint pathway often exploited by tumors to evade the host immune system.[1] Unlike antibody-based therapies that dominate the current landscape of checkpoint inhibitors, this compound offers the potential for oral bioavailability and a different pharmacokinetic/pharmacodynamic profile. This technical guide provides an in-depth review of the existing research on this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Dimerization of PD-L1

This compound and its analogs function by binding directly to PD-L1, inducing its dimerization.[2] This induced dimerization sterically hinders the binding of PD-1 to PD-L1, thereby disrupting the inhibitory signal that suppresses T-cell activity. This novel mechanism of action sets it apart from monoclonal antibodies that typically block the interaction by binding to either PD-1 or PD-L1 without inducing dimerization.

The following diagram illustrates the proposed signaling pathway and the mechanism of inhibition by this compound.

Caption: PD-1/PD-L1 signaling and this compound inhibition.

Preclinical Data Summary

The preclinical development of this compound and its analogs has demonstrated their potential as anti-cancer agents. The available quantitative data is summarized below.

| Parameter | Value | Compound | Assay Type | Source |

| IC50 | 6 nM | This compound | PD-1/PD-L1 Interaction | [3] |

| IC50 | 6 - 100 nM | This compound | PD-1/PD-L1 Interaction | [1] |

| EC50 | 253 nM | BMS-1001 | PD-1/PD-L1 Interaction |

Key Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This assay is a fundamental tool for screening and characterizing inhibitors of the PD-1/PD-L1 interaction.

Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore conjugated to one interacting partner (e.g., His-tagged PD-1) and an acceptor fluorophore on the other (e.g., biotinylated PD-L1). Inhibition of the interaction results in a decrease in the FRET signal.

General Protocol:

-

Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins are used. PD-1 is typically tagged (e.g., with a His-tag) and PD-L1 is biotinylated.

-

Assay Plate Setup: The assay is performed in a low-volume 384-well plate.

-

Compound Incubation: A dilution series of the test compound (e.g., this compound) is added to the wells.

-

Protein Addition: His-tagged PD-1 and biotinylated PD-L1 are added to the wells.

-

Detection Reagent Addition: HTRF detection reagents (e.g., anti-His-Europium cryptate and Streptavidin-XL665) are added.

-

Incubation: The plate is incubated at room temperature to allow for binding and signal development.

-

Signal Reading: The plate is read on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is calculated to determine the degree of inhibition.

The following diagram outlines the workflow for a typical HTRF assay.

Caption: HTRF assay workflow for PD-1/PD-L1 inhibition.

Cell-Based T-Cell Activation Assay

This type of assay evaluates the ability of a compound to restore T-cell function in the presence of PD-L1-mediated inhibition.

Principle: A T-cell line (e.g., Jurkat) engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an activation-dependent promoter is co-cultured with antigen-presenting cells (APCs) expressing PD-L1. The addition of a PD-1/PD-L1 inhibitor should lead to an increase in the reporter signal.

General Protocol:

-

Cell Culture: Maintain Jurkat-PD-1-Luciferase cells and APC-PD-L1 cells.

-

Co-culture Setup: Seed the APC-PD-L1 cells in a 96-well plate.

-

Compound Addition: Add a dilution series of the test compound (e.g., this compound).

-

T-Cell Addition: Add the Jurkat-PD-1-Luciferase cells to the wells.

-

Incubation: Co-culture the cells for a defined period (e.g., 6-24 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

The logical relationship in this cell-based assay is depicted in the following diagram.

Caption: Logical flow of the cell-based T-cell activation assay.

In Vivo Efficacy

This compound and its analogs have been evaluated in various in vivo models, including humanized mouse models. These studies are crucial for assessing the anti-tumor activity and pharmacokinetic properties of the compounds. For instance, in vivo studies have shown that this compound can significantly reduce the expression of PD-L1 and decrease the expression of SHP-1 in the dorsal root ganglia of rats.[1] Furthermore, intraperitoneal administration of this compound has been shown to increase the survival rates in mouse tumor models.[1]

Conclusion

This compound represents a promising new class of small-molecule PD-1/PD-L1 inhibitors. Its unique mechanism of inducing PD-L1 dimerization, coupled with the potential advantages of oral administration, makes it an attractive candidate for further development. The preclinical data gathered so far supports its immunomodulatory and anti-tumor effects. Continued research focusing on optimizing pharmacokinetic properties and demonstrating efficacy in a broader range of tumor models will be critical for its translation into the clinic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacodynamics, safety, and pharmacokinetics of BMS-663068, an oral HIV-1 attachment inhibitor in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bms-1, a PD-1/PD-L1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bms-1 is a small molecule inhibitor that targets the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction. This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system. By blocking the PD-1/PD-L1 pathway, this compound can restore T-cell activity against tumor cells, making it a promising candidate for cancer immunotherapy. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line(s) | Parameter | Value |

| PD-1/PD-L1 Interaction | - | IC50 | 6-100 nM |

| Cell Viability (MTS/WST-1) | SCC-3 | IC50 | 15 µM |

| Jurkat (anti-CD3 activated) | IC50 | 10 µM |

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a key regulator of the adaptive immune response. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing tumor cells to escape immune surveillance. This compound acts by binding to PD-L1, inducing its dimerization and preventing its interaction with PD-1, thus restoring the T-cell's ability to recognize and attack cancer cells.[1][2][3]

Caption: PD-1/PD-L1 signaling and this compound inhibition.

Experimental Workflow

A typical workflow for evaluating a PD-1/PD-L1 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

Caption: this compound evaluation workflow.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MDA-MB-231, SCC-3)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed 1,000-2,000 cells in 100 µL of complete culture medium per well in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for PD-L1 Expression

This protocol is for detecting changes in PD-L1 protein expression in cancer cells after treatment with this compound.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against PD-L1 (e.g., from Cell Signaling Technology)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-72 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Flow Cytometry for Surface PD-L1 Expression

This protocol is for quantifying the surface expression of PD-L1 on cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

FACS buffer (PBS with 1-2% FBS)

-

Fluorochrome-conjugated anti-PD-L1 antibody (e.g., PE-conjugated)

-

Isotype control antibody

-

Flow cytometer

Protocol:

-

Treat cells with this compound as described for the Western blot protocol.

-

Harvest the cells and wash them with cold FACS buffer.

-

Resuspend the cells in FACS buffer to a concentration of 1x10^6 cells/mL.

-

Add the fluorochrome-conjugated anti-PD-L1 antibody or the isotype control to the cell suspension.

-

Incubate for 30-60 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

-

Cancer cell line that forms tumors in mice

-

This compound

-

Vehicle solution (e.g., corn oil, or a solution of DMSO, PEG300, Tween80, and water)

-

Calipers

-

Animal balance

Protocol:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Monitor tumor growth. When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 µg, intraperitoneally) or the vehicle to the respective groups according to the desired dosing schedule (e.g., daily or every other day).

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Plot tumor growth curves and analyze the statistical significance of the differences between the treatment and control groups.

References

Application Notes and Protocols for BMS-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1 is a potent small-molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) with an IC50 of 6 nM.[1] The PD-1/PD-L1 pathway is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By blocking this interaction, this compound can restore T-cell activity against cancer cells. These application notes provide detailed protocols for the use of this compound in various cell culture-based assays to investigate its biological effects.

Mechanism of Action

This compound functions by competitively binding to PD-L1, thereby preventing its engagement with the PD-1 receptor on T-cells. This inhibition disrupts the suppressive signal that would otherwise dampen T-cell activation, leading to enhanced immune responses against tumor cells. In some cancer cell lines, such as triple-negative breast cancer (TNBC), this compound has been observed to reduce cell viability and activate the ERK signaling pathway.[1] Furthermore, its combination with other inhibitors, like those targeting ERK1/2, can modulate cytokine expression, such as IL-8.[1] In vivo studies have also suggested its involvement in reversing epithelial-mesenchymal transition (EMT) through the PI3K/AKT signaling pathway.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits the PD-1/PD-L1 interaction, impacting downstream signaling.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |

| MDA-MB-231, HCC1937, HCC1806 (TNBC) | MTS Assay | Not specified | 72 h | Reduced cell viability | [1] |

| MDA-MB-231, MCF7 | Western Blot | Not specified | Not specified | Activation of ERK | [1] |

| MDA-MB-231, HCC1806 | Not specified | Not specified | Not specified | Increased IL-8 expression (in combination with ERK1/2 inhibitor) | [1] |

| MDA-MB-231 | Not specified | Not specified | Not specified | Downregulation of IL-8 expression | [1] |

| LacZ + MuSC | Viability Assay | 1 µM | 24 h | No significant change in viability | [2] |

| LacZ + MuSC | Western Blot | 1 µM | 72 h | Decreased PD-L1 protein expression | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

Materials:

-

This compound powder

-

Anhydrous DMSO

Protocol:

-

To prepare a 10 mM stock solution, dissolve 4.76 mg of this compound (Molecular Weight: 475.58 g/mol ) in 1 mL of fresh, anhydrous DMSO.[1]

-

Vortex until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[1]

Note: Moisture-absorbing DMSO can reduce the solubility of this compound.[1]

Cell Viability Assay (MTS Assay)

This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

96-well tissue culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test medium (e.g., DMEM with 1% FBS)

-

This compound stock solution

-

MTS reagent

Protocol:

-

Seed 1,000-2,000 cells in 100 µL of complete culture medium per well in a 96-well plate.[1]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

-

Prepare serial dilutions of this compound in the test medium to achieve the desired final concentrations.

-

Remove the complete culture medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., DMSO diluted in test medium) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

-

Add 20 µL of MTS reagent to each well.[3]

-

Incubate for 1-4 hours at 37°C.[3]

-

Record the absorbance at 490 nm using a microplate reader.[3]

Caption: Workflow for a cell viability assay using this compound.

Western Blotting

This protocol outlines the detection of protein expression changes (e.g., PD-L1, p-ERK) following this compound treatment.

Materials:

-

6-well tissue culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PD-L1, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 72 hours for PD-L1 expression).[2]

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

-